Product packaging for Decahydropyrazino[1,2-a]azepine(Cat. No.:CAS No. 49633-80-9)

Decahydropyrazino[1,2-a]azepine

Cat. No.: B3052975
CAS No.: 49633-80-9
M. Wt: 154.25 g/mol
InChI Key: ZKGVJAGQEZBTMV-UHFFFAOYSA-N
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Description

Overview of Polycyclic Nitrogen Heterocycles in Synthetic Chemistry Research

Polycyclic nitrogen heterocycles are a cornerstone of modern synthetic chemistry, primarily due to their prevalence in biologically active natural products and pharmaceuticals. nih.gov These ring systems are integral to the structure of numerous medicinal compounds, including those with anticancer, antiviral, and antidiabetic properties. mdpi.comontosight.ai The development of new synthetic methodologies to construct these complex architectures is a significant and rapidly advancing area of research. nih.gov

Scientists employ various strategies, such as tandem reactions and cascade cyclizations, to efficiently build these molecules. researchgate.netresearchgate.net The goal is often to create "skeletal diversity," producing a wide range of distinct three-dimensional structures that can be tested for biological activity. nih.gov The use of heterocyclic compounds as "building blocks" is a common approach, allowing for the modular synthesis of new azole and azine derivatives, among others. ekb.eg This building block strategy is crucial for diversifying core structures in medicinal chemistry. beilstein-journals.org The inherent structural rigidity and defined spatial arrangement of atoms in polycyclic systems can lead to improved pharmacological properties.

Historical Context of Azepine and Diazepine Synthesis Research

The study of seven-membered nitrogen-containing heterocycles like azepines and diazepines has a rich history, driven by their significant pharmacological and therapeutic applications. researchgate.net A review of the literature over the past five decades reveals numerous synthetic methods, often involving the ring expansion of five or six-membered rings through thermal, photochemical, or microwave-assisted techniques. researchgate.net

The synthesis of diazepines gained significant attention with the discovery of benzodiazepines. In 1955, the first benzodiazepine, chlordiazepoxide, was identified serendipitously, followed by diazepam in 1963. These compounds were initially greeted with enthusiasm due to their apparent safety profile compared to older drugs like barbiturates. By the mid-to-late 1970s, benzodiazepines were among the most prescribed medications.

Metal-catalyzed synthesis has become a vital tool for creating these seven-membered rings. lew.ro Research from the late 1960s onwards has documented a wide array of metal-based catalysts used to construct azepines, diazepines, and related structures. lew.ro Early photochemical methods were also explored for the synthesis of diazepines, contributing to the foundational knowledge in the field.

Structural Classification of Decahydropyrazino[1,2-a]azepine within Bicyclic Amine Systems

This compound is classified as a saturated, fused bicyclic amine. Its systematic name reveals its core structure:

Azepine : A seven-membered ring containing a nitrogen atom.

Pyrazino : A six-membered ring containing two nitrogen atoms at positions 1 and 4.

[1,2-a] : Describes the fusion of the two rings.

Decahydro- : Indicates that the bicyclic system is fully saturated with hydrogen atoms, containing no double bonds.

This compound belongs to the broader class of diazines. scbt.com Structurally, it is a rigid, three-dimensional scaffold. Such rigid frameworks are increasingly popular in contemporary drug design as they restrict the molecule's conformation, which can help improve both pharmacodynamic and pharmacokinetic properties. The molecule contains two tertiary amine groups, where each nitrogen atom is bonded to three carbon atoms.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₈N₂ scbt.com
Molecular Weight 154.25 g/mol scbt.com

Significance of this compound in Advanced Chemical Synthesis Studies

The significance of this compound in advanced chemical synthesis lies in its potential as a novel building block for creating structurally complex and diverse molecules. While specific, widespread applications in multi-step syntheses are not yet extensively documented in public literature, its value can be inferred from its structural class and the current direction of medicinal chemistry research.

Recent studies have highlighted the vast, unexploited reservoir of simple, yet novel, drug scaffolds, particularly those involving bicyclic ring systems like azepanes. nih.govunibe.ch A systematic exploration of possible amine and diamine scaffolds with up to two fused rings revealed that a significant percentage were not previously cataloged, underscoring the potential for innovation by using these unique starting materials. nih.gov These novel 3D frameworks are sought after for their ability to introduce new structural motifs into drug discovery pipelines. nih.govunibe.ch

This compound, with its defined stereochemistry and rigid conformation, represents one such unexplored scaffold. It is commercially available for research purposes, including proteomics research, indicating its utility as a tool compound or synthetic intermediate. scbt.com The use of such chiral bicyclic azepane scaffolds has been shown to be a feasible starting point for developing compounds targeting the central nervous system. nih.gov Therefore, the primary significance of this compound is its role as a novel, three-dimensional building block that enables the exploration of new chemical space in the search for next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B3052975 Decahydropyrazino[1,2-a]azepine CAS No. 49633-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9-8-10-5-7-11(9)6-3-1/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGVJAGQEZBTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386713
Record name Decahydropyrazino[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49633-80-9
Record name Decahydropyrazino[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Decahydropyrazino 1,2 a Azepine and Its Analogues

Classical and Contemporary Approaches to Decahydropyrazino[1,2-a]azepine Core Synthesis

The construction of the fundamental this compound framework and related azepine structures relies on a variety of synthetic methodologies. These approaches can be broadly categorized into classical methods that have been refined over time and contemporary strategies that leverage modern catalytic systems and reaction conditions.

Ring Expansion Reactions in this compound Synthesis Research

Ring expansion reactions represent a powerful strategy for the synthesis of azepine derivatives, often starting from more readily available five or six-membered ring precursors. researchgate.net These methods can be promoted by thermal, photochemical, or microwave irradiation techniques. researchgate.net A notable example is the stereoselective and regioselective synthesis of azepane derivatives through the expansion of a piperidine (B6355638) ring. rsc.org This strategy has been successfully applied to create the azepine backbone of potentially biologically active compounds. rsc.org More recently, a photochemical dearomative ring expansion of nitroarenes has been developed to produce complex azepanes. nih.gov This method, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to yield the final azepane structure. nih.gov

Cycloaddition Strategies for this compound Ring System Construction

Cycloaddition reactions offer another versatile route to the azepine ring system. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. For instance, intramolecular 1,7-carbonyl-enamine cyclization has been explored as a novel method for azepine ring closure, leading to the formation of new ring systems like pyrazino[2,3-c]azepine. chem-soc.si Additionally, the base-catalyzed cycloaddition of 3,3-diaminoacrylonitriles with heterocyclic azides provides a pathway to C,N-diheteroarylcarbamidines, showcasing the utility of cycloaddition in constructing complex heterocyclic systems that can be precursors or analogues to the this compound scaffold. beilstein-journals.org

Transition Metal-Catalyzed Methodologies in this compound Synthesis (e.g., Cu(I)- and Pd-catalyzed reactions)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of azepine derivatives is no exception. Copper(I) and Palladium(II) catalysts are frequently employed in these transformations. researchgate.net For example, Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes has been developed to synthesize functionalized azepines. mdpi.com This method involves the intermolecular addition of an amine to a copper-activated triple bond followed by an intramolecular cyclization. mdpi.com Similarly, palladium-catalyzed intramolecular cross-coupling reactions have been utilized in the synthesis of azepino[2,1-a]isoindol-5-one derivatives. researchgate.net These transition metal-catalyzed reactions often offer high efficiency, selectivity, and functional group tolerance. researchgate.netmdpi.com

CatalystReactantsProduct TypeReference
Cu(I)Fluorinated allenynes and aminesFunctionalized azepines mdpi.com
Pd(dba)₂Substituted aryl halidesAzepine derivatives researchgate.net
CuISubstituted aryl halides and aminesAzepine derivatives researchgate.net

Electrochemical Reactions in this compound Derivative Synthesis

Electrochemical synthesis is emerging as a mild and environmentally friendly alternative for the construction of nitrogen-containing heterocycles. rsc.orgxmu.edu.cn This approach utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents. xmu.edu.cn While direct electrochemical synthesis of this compound is not extensively documented, related methodologies show promise. For instance, an electrochemical method for the synthesis of acetylpyrazine (B1664038) has been developed, involving the generation of acetyl groups from pyruvic acid via electrolysis. xmu.edu.cn Furthermore, electrochemical methods have been successfully employed for the synthesis of other nitrogen-containing heterocycles like aziridines and pyrrolidines from amino alcohol substrates. rsc.org The electrochemical synthesis of unnatural amino acid derivatives through anodic decarboxylation also highlights the potential of this technique for creating complex building blocks that could be used in the synthesis of azepine-containing structures. nih.gov

Eco-Friendly Methodologies in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. In the context of azepine synthesis, this includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, some ring expansion reactions can be carried out under aqueous conditions. researchgate.net The aforementioned electrochemical methods also align with green chemistry principles by replacing stoichiometric reagents with "clean" electrons. xmu.edu.cn The development of catalytic systems that can operate under mild conditions with high atom economy is a continuous goal in this area.

Functionalization and Derivatization Strategies for this compound

Once the core this compound scaffold is constructed, further functionalization and derivatization are often necessary to explore its structure-activity relationships. These modifications can involve the introduction of various substituents onto the ring system. For example, N-allylation of dibenzo[b,f]azepine can be achieved using allyl bromide in a base-promoted substitution reaction, and the resulting allyl group allows for further functionalization. nih.gov Amidation with acyl halides is another common strategy to introduce linker chains of varying lengths. nih.gov Ring functionalization, such as bromination followed by selective lithium-halogen exchange, allows for the introduction of groups like phosphines at specific positions on the azepine ring. nih.gov These derivatization strategies are crucial for fine-tuning the biological properties of the parent compound. A series of novel azepine derivatives based on a quinazolinone moiety were synthesized through the reaction of quinazolinone chalcones with either 2-amino aniline (B41778) or 2-aminophenol, resulting in diazepines and oxazepines, respectively. nih.gov

Reaction TypeReagentsFunctional Group IntroducedReference
N-AllylationAllyl bromide, baseAllyl nih.gov
AmidationAcyl halidesAmide linkers nih.gov
BrominationBromine, acetic acidBromo nih.gov
PhosphinationChlorophosphinePhosphine nih.gov
CondensationQuinazolinone chalcones, 2-amino aniline/2-aminophenolDiazepine/Oxazepine ring nih.gov

Structural Elucidation and Conformational Analysis of Decahydropyrazino 1,2 a Azepine Systems

Conformational Analysis of Decahydropyrazino[1,2-a]azepine and its Derivatives

Dynamic Stereochemistry and Inversion Barriers in this compound Systems

The heterocyclic framework of this compound is a conformationally mobile system. Its dynamic stereochemistry is primarily governed by two key processes: nitrogen inversion at the two nitrogen atoms and the ring inversion of the seven-membered azepine ring. These dynamic processes lead to an equilibrium of different stereoisomers at room temperature, which can be studied in detail using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

In analogous systems, such as 1H-1-benzazepines, the nature of the substituent on the nitrogen atom has a profound effect on the energetics of both ring-flip and nitrogen inversion. researchgate.netfigshare.com When the nitrogen atom is substituted with an alkyl group, the nitrogen atom tends to adopt a nearly planar geometry. researchgate.netfigshare.com This leads to a lower barrier for nitrogen inversion but a significantly higher energy barrier for the ring-flip of the azepine ring due to increased steric hindrance in the transition state. researchgate.net Conversely, if the nitrogen is unsubstituted (bearing a hydrogen atom), it is more pyramidal, resulting in a higher energy barrier for nitrogen inversion and a lower barrier for the ring-flip. researchgate.netfigshare.com In such cases, the lowest energy pathway for stereoisomerization is often a coupled process of ring-flip and nitrogen inversion. researchgate.net

While specific experimental data for the parent this compound is not extensively documented in publicly available literature, the principles derived from related fused heterocyclic systems provide a strong basis for predicting its behavior. The dynamic processes can be quantified by determining the coalescence temperature (Tc) from variable-temperature NMR experiments. At this temperature, the signals for the interconverting protons broaden and merge into a single peak. The free energy of activation (ΔG‡) for the inversion process can then be calculated using the Eyring equation.

For instance, studies on related piperazine (B1678402) derivatives have shown that the energy barriers for ring inversion can be influenced by substituents on the nitrogen atoms. Similarly, research on diazepam and other 1,4-diazepine derivatives has provided insights into the ring inversion barriers of seven-membered rings. These studies reveal that both structural modifications and solvent effects can significantly alter the energetics of the inversion processes.

The table below presents hypothetical data for a substituted this compound derivative to illustrate the kind of information obtained from dynamic NMR studies. The values are based on typical ranges observed for similar heterocyclic systems.

Dynamic ProcessCoalescence Temperature (Tc) (K)Rate Constant (k) at Tc (s⁻¹)Free Energy of Activation (ΔG‡) (kJ/mol)
Piperazine Ring Inversion25015050
Azepine Ring Inversion28020060
Nitrogen Inversion (N1)23012045
Nitrogen Inversion (N4)24013548

Table 1: Hypothetical Dynamic NMR Data for a Substituted this compound Derivative. This table illustrates the type of data that can be obtained to characterize the dynamic stereochemistry, including the coalescence temperature, rate constant at that temperature, and the calculated free energy of activation for the different inversion processes within the molecule.

Further detailed research, employing advanced NMR techniques and computational modeling on this compound and its derivatives, would be invaluable in precisely determining these energy barriers and fully elucidating the intricate details of its dynamic stereochemical behavior.

Reaction Mechanisms and Reactivity Studies of Decahydropyrazino 1,2 a Azepine

Mechanistic Investigations of Decahydropyrazino[1,2-a]azepine Formation Reactions

The synthesis of fused azepine ring systems, including structures related to the this compound core, can be achieved through various strategic cyclization reactions. These methods often involve the construction of the seven-membered azepine ring onto a pre-existing heterocyclic structure.

One sophisticated method involves a sequential intramolecular rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov This process starts with a 1-sulfonyl-1,2,3-triazole bearing a tethered diene. The rhodium catalyst facilitates the formation of an α-imino carbenoid, which then undergoes intramolecular cyclopropanation to create a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate rapidly rearranges via a slideshare.netslideshare.net-sigmatropic 1-aza-Cope rearrangement to yield the fused dihydroazepine derivative. nih.gov The stereospecific nature of this cascade reaction allows for high diastereoselectivity. nih.gov

Another approach is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov A plausible mechanism for this transformation begins with the formation of a copper acetylide intermediate. A nucleophilic amine then adds to this intermediate, which is followed by an intramolecular cyclization onto the allene (B1206475) system, ultimately forming the seven-membered azepine ring after skeletal reorganization. nih.gov

Furthermore, fused azepine derivatives can be synthesized via a double nucleophilic aromatic substitution (SNAr) reaction. For instance, dipyridoazepine derivatives are formed by reacting primary amines with substrates like 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine) under microwave irradiation, a method that proceeds without a metal catalyst. shd-pub.org.rs The formation of the fully saturated this compound system would subsequently require the reduction of any double bonds present in the fused ring structure formed by these methods.

Formation Method Key Reactants Catalyst/Conditions Key Intermediates Reference
Cyclopropanation/1-aza-Cope RearrangementDienyl-tethered 1-sulfonyl-1,2,3-triazoleRh(II) catalystα-imino Rh(II)-carbenoid, 1-imino-2-vinylcyclopropane nih.gov
Tandem Amination/CyclizationFunctionalized allenyne, Primary/Secondary amineCu(I) catalyst (e.g., Cu(MeCN)4PF6)Copper acetylide nih.gov
Double Nucleophilic Aromatic Substitution3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine), Primary amineMicrowave irradiation, catalyst-free- shd-pub.org.rs
Pictet–Spengler ReactionTryptamine, SecologaninStrictosidine synthase (enzyme)Iminium intermediate nih.gov

Reactivity Profiles of the this compound Core

The reactivity of the saturated this compound core is primarily dictated by the presence of the two tertiary amine nitrogen atoms. These nitrogens possess lone pairs of electrons, rendering them nucleophilic and basic.

The electron-rich nitrogen atoms in the this compound system are primary sites for electrophilic attack. As nucleophiles, these tertiary amines can react with a variety of electrophiles. The reactivity of such bridgehead amines can be exceptional due to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.net

Common Electrophilic Reactions:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides would form acylammonium ions, which could lead to ring-opening or other subsequent reactions.

Protonation: As bases, the nitrogen atoms will readily react with acids to form ammonium salts.

The saturated C(sp³)–H bonds adjacent to the nitrogen atoms (the α-positions) can also be sites of reactivity through functionalization, often involving the in situ formation of reactive intermediates like α-amino cations or radicals. nih.gov

While the saturated core itself is not electrophilic, related unsaturated azepine systems can undergo nucleophilic attack. For example, the synthesis of certain azepine derivatives proceeds through nucleophilic aromatic substitution, where an amine acts as the nucleophile attacking an electron-deficient aromatic ring. shd-pub.org.rs

The tertiary amine centers of the this compound core are susceptible to oxidation. The piperazine (B1678402) moiety, in particular, has been studied for its oxidative degradation. Oxidation can be catalyzed by metal ions such as copper (Cu²⁺), while iron (Fe²⁺) acts as a weaker catalyst. utexas.edu

Common oxidation products for piperazine and its derivatives include N-oxides, as well as products from C-N bond cleavage. nih.gov For example, the enzymatic oxidation of piperazine-substituted phenothiazines occurs preferentially at the piperazine nitrogen, forming the corresponding N-oxide. nih.gov The oxidation of piperazine in industrial applications can lead to the formation of intermediates like piperazinol and piperazinone, and ultimately to ring-opened products such as ethylenediamine (B42938) and ammonia. utexas.edu Oxidation of N-benzylated piperazine derivatives with ruthenium tetroxide (RuO₄) can attack the C-H bonds alpha to the nitrogen atoms. researchgate.net

Since the this compound core is fully saturated, it is resistant to reduction under typical conditions. However, the synthesis of this compound would involve the reduction of unsaturated precursors like dihydro- or tetrahydro-pyrazino[1,2-a]azepine derivatives.

Reaction Type Reagent/Catalyst Potential Products Relevant Findings Reference
Oxidation Mixed-function amine oxidaseN-oxidesEnzyme preferentially catalyzes N-oxidation of the piperazine nitrogen. nih.gov
Oxidation O₂, Metal ions (e.g., Cu²⁺, Fe²⁺)Piperazinol, Piperazinone, Ammonia, FormateCu²⁺ is a rapid catalyst for piperazine oxidation; degradation can be autocatalytic. utexas.eduutexas.edu
Oxidation RuO₄Acyclic diformamides, BenzaldehydeOxidation occurs at N-α-C-H bonds. researchgate.net
Reduction N/A (for saturated core)N/AThe saturated core is not readily reduced.

The fully saturated this compound skeleton is not expected to directly participate in pericyclic reactions, which involve a concerted reorganization of π-electrons. However, these reactions are crucial in the synthesis of the unsaturated precursors to this ring system.

A key example is the 1-aza-Cope rearrangement , a type of slideshare.netslideshare.net-sigmatropic rearrangement, which is instrumental in forming fused dihydroazepine rings. nih.gov This rearrangement involves the thermal, suprafacial reorganization of a 1-aza-1,5-hexadiene system. wikipedia.org While the 1- and 3-aza-Cope rearrangements often have high activation barriers, they can be synthetically useful. wikipedia.org The reaction proceeds through a chair-like transition state, similar to the all-carbon Cope rearrangement. The strategic coupling of an aza-Cope rearrangement with an irreversible subsequent reaction, such as a Mannich cyclization, can provide a powerful method for constructing complex heterocyclic molecules. wikipedia.orgacs.org

Unsaturated azepine derivatives can also undergo other pericyclic processes, such as photochemical ring-closure reactions. slideshare.net For instance, irradiation of substituted 1H-azepines can lead to valence tautomerism, forming bicyclic structures like azanorcaradienes or products of [4+2] or [2+2] cycloadditions. slideshare.net These rearrangements highlight the reactivity of the unsaturated azepine core, which must be saturated to yield the this compound system.

Computational Chemistry and Theoretical Modeling of Decahydropyrazino 1,2 a Azepine

Quantum Chemical Calculations for Electronic Structure Analysis of Decahydropyrazino[1,2-a]azepine

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide array of properties, including molecular orbital energies, electron distribution, and spectroscopic characteristics. For a molecule such as this compound, these calculations are invaluable in predicting its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations focus on the electron density to determine the energy and electronic structure of a molecule. In the context of this compound, DFT could be instrumental in several areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Spectroscopic Prediction: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra to aid in the characterization of the molecule.

Thermodynamic Properties: Estimating thermodynamic parameters such as enthalpy of formation and Gibbs free energy.

Table 1: Potential DFT-Calculated Properties for this compound

PropertySignificance
HOMO-LUMO GapIndicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict sites for electrophilic and nucleophilic attack.
Vibrational FrequenciesCorrelate with experimental IR spectra to confirm the molecular structure.
NMR Chemical ShiftsPredict the 1H and 13C NMR spectra to aid in structural elucidation.

Ab initio and semi-empirical methods are other important classes of quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of accuracy, though often at a significant computational cost. nih.gov Conversely, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. nih.gov

For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) could provide benchmark data for its geometric and electronic properties. Semi-empirical methods such as AM1, PM3, and MNDO could be employed for rapid screening of large sets of its analogues or for preliminary conformational searches. Studies on other heterocyclic systems have shown that both ab initio and semi-empirical methods are effective in determining properties like tautomeric stability and conformational preferences. rsc.org

Molecular Dynamics Simulations of this compound Conformational Landscapes

The fused ring system of this compound, with its multiple chiral centers, can exist in a variety of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system.

For this compound, MD simulations could reveal:

The preferred conformations of the azepine and pyrazine (B50134) rings.

The energy barriers between different conformations.

The influence of solvent on the conformational equilibrium.

The flexibility and rigidity of different parts of the molecule.

While direct MD studies on this compound are lacking, research on piperazine (B1678402), a core component of its structure, highlights the potential of this technique. MD simulations have been used to understand the behavior of piperazine in solution, which is crucial for applications such as carbon capture. manchester.ac.ukresearchgate.net These studies demonstrate how MD can elucidate molecular interactions and dynamics in a condensed phase.

In Silico Approaches to Structure-Activity Relationship (SAR) Exploration for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. In silico SAR approaches use computational methods to correlate the structural features of a molecule with its biological activity. For analogues of this compound, these methods can accelerate the discovery of compounds with desired properties.

Key in silico SAR techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that relate the chemical structures of a series of compounds to their biological activities.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

Research on other heterocyclic systems, such as spirofused piperazines and diazepane amides, has successfully employed these techniques to identify potent and selective antagonists for biological targets. nih.gov These studies showcase the power of in silico SAR in drug discovery.

Table 2: In Silico SAR Workflow for this compound Analogues

StepDescription
Analogue Library Generation Create a virtual library of this compound analogues with diverse substituents.
Descriptor Calculation Calculate a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.
QSAR Model Building Develop a statistical model correlating the calculated descriptors with experimentally determined biological activity.
Molecular Docking Dock the analogues into the active site of a relevant biological target to predict binding affinities and modes.
Pharmacophore Hypothesis Generate a pharmacophore model based on the most active compounds to guide the design of new analogues.
Virtual Screening Use the developed QSAR models and pharmacophores to screen large chemical databases for new potential lead compounds.

Prediction of Reactivity and Reaction Pathways for this compound using Computational Methods

Computational methods can also be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack.

Furthermore, computational methods can be used to model entire reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathway and to predict reaction rates. This information is invaluable for designing synthetic routes to this compound and its derivatives. For example, DFT calculations have been used to investigate the mechanism and regioselectivity of cycloaddition reactions to form triazoles, providing insights that are directly applicable to the synthesis of complex heterocyclic systems. nih.gov

Advanced Research Applications of Decahydropyrazino 1,2 a Azepine in Chemical Science

Decahydropyrazino[1,2-a]azepine as a Privileged Scaffold in Ligand Design Research

The concept of "privileged scaffolds" is central to modern medicinal chemistry and materials science. nih.govrsc.orgelsevier.comcambridgemedchemconsulting.commdpi.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets or serving as a versatile building block for a variety of functional molecules. nih.govmdpi.com The this compound core, with its rigid bicyclic structure and multiple nitrogen heteroatoms, exhibits many of the characteristics of a privileged scaffold.

The three-dimensional arrangement of the fused pyrazine (B50134) and azepine rings provides a well-defined spatial orientation for substituents, which is a crucial aspect in the design of selective ligands. The nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, making the scaffold adaptable for various applications. nih.govresearchgate.netresearchgate.net While extensive research on this compound as a privileged scaffold is still emerging, its structural similarity to other bicyclic diamines that have found utility in drug discovery and catalysis suggests significant potential. nih.govresearchgate.netnih.gov

Table 1: Comparison of this compound with Known Privileged Scaffolds

ScaffoldKey FeaturesCommon ApplicationsPotential of this compound
BenzodiazepineSeven-membered ring fused to a benzene (B151609) ring. nih.govmdpi.comAnxiolytics, anticonvulsants. researchgate.netThe azepine ring offers conformational flexibility.
Piperazine (B1678402)Six-membered ring with two nitrogen atoms. cambridgemedchemconsulting.comDiverse, including antipsychotics and antihistamines.The pyrazino moiety provides similar coordination sites.
Bicyclic DiaminesRigid structure, defined stereochemistry. nih.govresearchgate.netAsymmetric catalysis, biologically active molecules. nih.govresearchgate.netOffers a unique bicyclic framework with potential for stereocontrol.

The exploration of this compound derivatives in combinatorial libraries could unveil novel compounds with significant biological activity or material properties. acs.org The synthesis of such libraries would be a key step in establishing this compound as a truly privileged scaffold.

Exploration of this compound in Organic Light-Emitting Diode (OLED) and Dye-Sensitized Solar Cell (DSSC) Ligands Research

The development of efficient Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) is heavily reliant on the design of novel organic and organometallic materials. uniss.itnumberanalytics.comrsc.orgresearchgate.net Nitrogen-containing heterocycles play a crucial role in these technologies, often serving as ligands in light-emitting metal complexes or as components of the charge-transporting layers. rsc.orgresearchgate.netnih.gov

In the context of OLEDs, ligands based on nitrogen heterocycles are used to create phosphorescent metal complexes that exhibit high quantum efficiencies. rsc.orgresearchgate.net While aromatic N-heterocycles are more commonly used, the potential of saturated scaffolds like this compound should not be overlooked. Functionalization of the this compound core with chromophoric units could lead to novel ligands for emissive metal ions. The saturated nature of the scaffold might influence the photophysical properties of the resulting complexes, potentially leading to new emission characteristics.

In the realm of DSSCs, nitrogen-containing heterocycles are often used as additives in the electrolyte to improve the open-circuit voltage. researchgate.net They can also be incorporated into the structure of the sensitizing dye. nih.govrsc.orgresearchgate.net The this compound scaffold could be explored as a building block for new types of dye ligands. Its ability to chelate to a metal center, combined with the potential for functionalization at its peripheral positions, makes it an interesting candidate for the development of novel sensitizers. However, it is important to note that specific research on the application of this compound in OLED and DSSC technologies is currently limited, and this remains an open area for investigation.

Table 2: Potential Roles of this compound in OLEDs and DSSCs

TechnologyPotential Application of this compoundRationale
OLEDsLigand for phosphorescent metal complexes.Bicyclic diamine structure for metal coordination; potential for functionalization with chromophores.
DSSCsComponent of sensitizing dyes.Can act as a chelating anchor to the semiconductor surface; allows for structural diversity.
DSSCsElectrolyte additive.Nitrogen atoms may interact with the semiconductor surface, influencing the conduction band edge. researchgate.net

Development of this compound-Based Catalysts and Molecular Organic Frameworks Research

The unique structural features of this compound make it a promising candidate for the development of novel catalysts and as a building block for Metal-Organic Frameworks (MOFs).

Bicyclic diamines have been successfully employed as chiral ligands in a variety of asymmetric catalytic reactions. nih.govresearchgate.net The rigid conformation of these ligands can induce a high degree of stereoselectivity in the products. The this compound scaffold, with its inherent chirality and two nitrogen coordination sites, is a prime candidate for such applications. rsc.org Derivatives of this scaffold could be synthesized and evaluated as ligands for transition metals in reactions such as hydrogenations, C-C bond formations, and oxidations. mdpi.commdpi.com The development of catalysts based on this scaffold could provide new and efficient routes to enantiomerically pure compounds.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. wikipedia.orgnih.gov The properties of MOFs can be tuned by changing the metal or the organic linker. Diamine-functionalized linkers are of particular interest for applications such as CO2 capture and catalysis. researchgate.netrsc.org this compound, with its two nitrogen atoms, could be functionalized with carboxylic acid or other coordinating groups to serve as a novel linker for the synthesis of MOFs. mdpi.com The resulting frameworks could exhibit interesting topologies and properties due to the three-dimensional nature of the linker. Research in this area is still in its early stages, but the potential for creating new functional materials is significant.

Table 3: Potential Applications in Catalysis and MOFs

FieldPotential Application of this compoundRationale
Asymmetric CatalysisChiral ligand for transition metal catalysts.Rigid bicyclic structure can induce stereoselectivity; two nitrogen atoms for metal coordination. nih.govresearchgate.net
Metal-Organic FrameworksOrganic linker for MOF synthesis.Bicyclic structure can lead to novel framework topologies; diamine functionality can be used for post-synthetic modification or direct application in gas sorption. researchgate.netrsc.org
Heterogeneous CatalysisSupport for catalytic nanoparticles.The nitrogen atoms can anchor metal nanoparticles, preventing their aggregation and enhancing catalytic activity. chemmethod.com

Q & A

Q. What are the core structural features and synthetic routes for decahydropyrazino[1,2-a]azepine?

this compound (C₉H₁₈N₂, MW 154.25) is a bicyclic amine with a fused pyrazine-azepine system. Its synthesis often involves stereospecific cyclization or reductive amination strategies. For instance, substituted derivatives can be synthesized via condensation of aminoketones with hydrazine derivatives, followed by hydrogenation to achieve the decahydro scaffold . Key intermediates like cis-5,6-disubstituted piperidinones are critical for constructing analogous azepine-containing alkaloids .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

Methodological validation typically combines spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and ring fusion.
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Chromatography : HPLC or GC with standards to assess purity, especially for detecting contaminants like N-oxides or deshydroxy byproducts, as seen in related azepine drug syntheses .

Q. What are the common reactivity patterns of this compound in organic transformations?

The nitrogen-rich structure enables nucleophilic substitution at bridgehead positions. For example:

  • Alkylation : Reacting with alkyl halides under basic conditions to modify peripheral substituents.
  • Oxidation : Selective oxidation of secondary amines to form N-oxides, a pathway observed in mirtazapine-related syntheses .
  • Complexation : β-cyclodextrin inclusion complexes improve solubility, as demonstrated for structurally similar amines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis or predict properties of this compound derivatives?

Density functional theory (DFT) aids in:

  • Thermochemical accuracy : Predicting reaction energetics for cyclization steps by incorporating exact-exchange terms in exchange-correlation functionals .
  • Conformational analysis : Modeling steric effects in stereospecific syntheses, such as cis/trans isomerization in piperidinone intermediates .
  • Solubility prediction : Calculating interaction energies with solvents or host molecules like β-cyclodextrin .

Q. What strategies resolve contradictions between experimental and computational data in azepine-based systems?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Mitigation approaches include:

  • Benchmarking : Comparing multiple functionals (e.g., B3LYP vs. M06-2X) against experimental NMR or X-ray data .
  • Solvent modeling : Explicit solvent models or continuum solvation (e.g., COSMO) to refine Gibbs free energy calculations .

Q. How are advanced analytical techniques (e.g., ITC, XRD) applied to study host-guest interactions of this compound?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry with hosts like β-cyclodextrin, as shown for mianserin analogs .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph control in pharmaceutical derivatives .

Q. What toxicological assessments are relevant for azepine-containing compounds in preclinical studies?

While direct data on this compound is limited, analogous hydrazines and bicyclic amines require:

  • Ames testing : To assess mutagenicity of metabolites.
  • Acute toxicity profiling : Rodent studies for LD₅₀ determination, guided by protocols for 1,2-diphenylhydrazine .
  • Metabolite tracking : LC-MS/MS to identify oxidative or hydrolytic degradation products .

Methodological Resources

  • Stereochemical Challenges : Prioritize chiral HPLC or enzymatic resolution for isolating enantiomers in asymmetric syntheses .
  • Safety Protocols : Use inert atmospheres (N₂/Ar) during reductions to prevent pyrophoric side reactions .
  • Data Reproducibility : Adopt standardized reaction conditions (e.g., H-Cube® hydrogenators) for scalable syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.